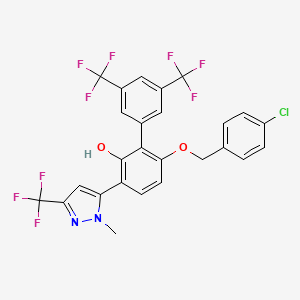
MYCi361
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MYCi361, also known as NUCC-0196361, is a MYC inhibitor with the Kd of 3.2 μM for binding to MYC. This compound suppresses tumor growth and enhances anti-PD1 immunotherapy.
Aplicaciones Científicas De Investigación
Oncología
MYCi361 es un inhibidor de molécula pequeña que se dirige directamente a MYC, un factor de transcripción oncogénico altamente validado y un objetivo del cáncer {svg_1}. MYC es responsable de regular procesos celulares esenciales, incluida la proliferación, el metabolismo, la biosíntesis y la apoptosis, que cuando se corrompen se reconocen como características del cáncer {svg_2}. This compound interrumpe los complejos MYC/MAX, promueve la fosforilación de MYC T58 y la degradación de MYC {svg_3}.
Supresión del crecimiento tumoral
This compound ha demostrado suprimir el crecimiento tumoral en ratones {svg_4}. Este es un hallazgo significativo ya que demuestra el potencial de this compound como agente terapéutico en el tratamiento del cáncer.
Infiltración de células inmunitarias
El tratamiento con this compound in vivo aumentó la infiltración de células inmunitarias tumorales {svg_5}. Esto sugiere que this compound podría desempeñar un papel en la mejora de la respuesta inmunitaria del cuerpo a los tumores.
Upregulación de PD-L1
El tratamiento con this compound reguló positivamente PD-L1 en los tumores {svg_6}. PD-L1 es una proteína que ayuda a evitar que las células inmunitarias ataquen las células no dañinas en el cuerpo. Al regular positivamente PD-L1, this compound podría ayudar a evitar que el sistema inmunológico ataque las células sanas mientras se dirige a las células cancerosas.
Sensibilización a la inmunoterapia anti-PD1
This compound ha demostrado sensibilizar los tumores a la inmunoterapia anti-PD1 {svg_7}. La inmunoterapia anti-PD1 es un tipo de tratamiento que ayuda al sistema inmunitario a combatir el cáncer. Esto sugiere que this compound podría usarse en combinación con otros tratamientos para mejorar su eficacia.
Degradación de MYC
This compound mejora la fosforilación de MYC en la treonina-58, lo que aumenta la degradación de MYC mediada por el proteasoma {svg_8}. Esto podría conducir a una disminución en la proliferación de células cancerosas.
Mecanismo De Acción
Target of Action
MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .
Mode of Action
This compound binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .
Biochemical Pathways
The disruption of c-Myc/Max dimers by this compound enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .
Pharmacokinetics
This compound has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .
Result of Action
The action of this compound leads to the suppression of tumor growth . By inhibiting c-Myc, this compound impairs the proliferation of tumor cells and induces their death . In addition, this compound treatment has been observed to increase tumor immune cell infiltration .
Action Environment
The efficacy and stability of this compound can be influenced by the tumor immune microenvironment. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining this compound with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .
Análisis Bioquímico
Biochemical Properties
MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .
Cellular Effects
This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .
Temporal Effects in Laboratory Settings
This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .
Dosage Effects in Animal Models
This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .
Metabolic Pathways
MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.
Subcellular Localization
Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCWLSEYDDTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF9N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?
A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []
Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?
A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

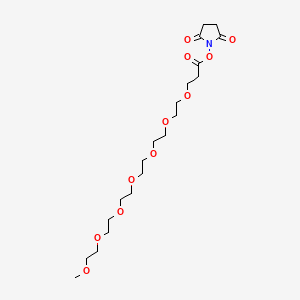
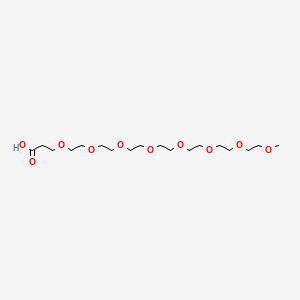
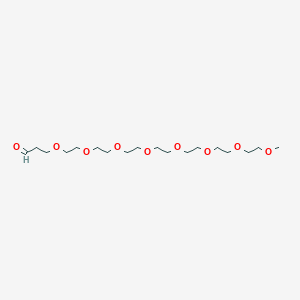
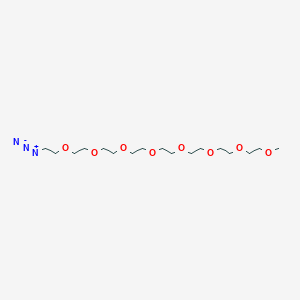
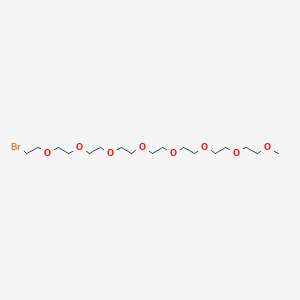

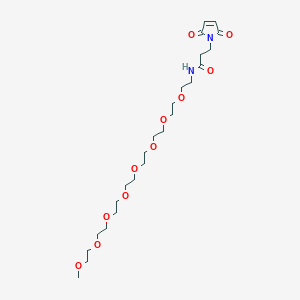
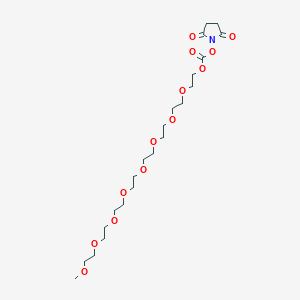
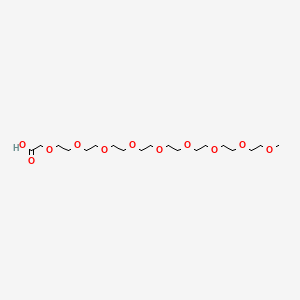


![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

